2-(5-Methoxy-1H-indol-4-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Methoxy-1H-indol-4-YL)acetic acid is an organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Methoxy-1H-indol-4-YL)acetic acid typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can be further processed to obtain the desired compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(5-Methoxy-1H-indol-4-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophiles like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(5-Methoxy-1H-indol-4-YL)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its role in plant growth regulation and its potential as a plant hormone analog.
Medicine: Research has shown that indole derivatives possess antiviral, anti-inflammatory, and anticancer properties, making this compound a valuable candidate for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(5-Methoxy-1H-indol-4-YL)acetic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a ligand for various receptors, modulating their activity and leading to physiological effects. For example, in plants, it may mimic the action of natural auxins, promoting cell elongation and division .
Comparison with Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structure and function.
5-Methoxy-2-methyl-3-indoleacetic acid: Another indole derivative with comparable biological activities
Uniqueness: 2-(5-Methoxy-1H-indol-4-YL)acetic acid is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H11NO3 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
2-(5-methoxy-1H-indol-4-yl)acetic acid |
InChI |
InChI=1S/C11H11NO3/c1-15-10-3-2-9-7(4-5-12-9)8(10)6-11(13)14/h2-5,12H,6H2,1H3,(H,13,14) |
InChI Key |
BDKSGZBNTKNKRG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC=C2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.